molecular formula C10H11NO4 B12208227 5-Hydroxy-2-(propanoylamino)benzoic acid

5-Hydroxy-2-(propanoylamino)benzoic acid

Cat. No.: B12208227
M. Wt: 209.20 g/mol
InChI Key: KQQLXSQRTWKOFE-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(propanoylamino)benzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid Phenolic acids are known for their antioxidant properties and are commonly found in various plants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(propanoylamino)benzoic acid typically involves the acylation of 5-hydroxy-2-aminobenzoic acid. One common method is to react 5-hydroxy-2-aminobenzoic acid with propanoyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(propanoylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Hydroxy-2-(propanoylamino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(propanoylamino)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the propanoylamino group can interact with enzymes and receptors. These interactions can modulate biological processes such as inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid derivative with anti-inflammatory properties.

    p-Hydroxybenzoic Acid: Known for its antioxidant properties.

    Protocatechuic Acid: Exhibits antioxidant and antimicrobial activities.

Uniqueness

5-Hydroxy-2-(propanoylamino)benzoic acid is unique due to the presence of both hydroxyl and propanoylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-hydroxy-2-(propanoylamino)benzoic acid

InChI

InChI=1S/C10H11NO4/c1-2-9(13)11-8-4-3-6(12)5-7(8)10(14)15/h3-5,12H,2H2,1H3,(H,11,13)(H,14,15)

InChI Key

KQQLXSQRTWKOFE-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)O)C(=O)O

Origin of Product

United States

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